3-ATA vs. Palbociclib: Noncompetitive vs. ATP-Competitive CDK4 Inhibition and Selectivity Trade-offs
3-ATA inhibits CDK4 via a noncompetitive mechanism (Ki = 5.5 µM), whereas palbociclib is an ATP-competitive inhibitor (IC50 = 11 nM) [1]. While palbociclib shows higher absolute potency, 3-ATA's noncompetitive mode may circumvent ATP-competitive resistance mechanisms. Additionally, 3-ATA demonstrates 30- to 500-fold selectivity over CDK2 and CDC2, whereas palbociclib shows no activity against CDK1/2/5 [1].
| Evidence Dimension | Inhibition mechanism and selectivity |
|---|---|
| Target Compound Data | Ki = 5.5 µM (noncompetitive); CDK2/CDC2 IC50 30-500× higher than CDK4 |
| Comparator Or Baseline | Palbociclib: IC50 = 11 nM (CDK4, ATP-competitive); no CDK1/2/5 activity |
| Quantified Difference | Potency: 500-fold difference; Mechanism: Noncompetitive vs ATP-competitive; Selectivity: Different kinase exclusion profiles |
| Conditions | CDK4 kinase assay, cell-free |
Why This Matters
Noncompetitive inhibition may provide a differentiated tool for studying CDK4 function in ATP-rich cellular environments or in resistance models where ATP-competitive inhibitors fail.
- [1] Kubo, A., Nakagawa, K., Varma, R. K., Conrad, N. K., Cheng, J. Q., Lee, W. C., Testa, J. R., Johnson, B. E., Kaye, F. J., & Kelley, M. J. (1999). The p16 status of tumor cell lines identifies small molecule inhibitors specific for cyclin-dependent kinase 4. Clinical Cancer Research, 5(12), 4279–4286. View Source
